2-Pentyldecanal

Description

Such compounds are typically intermediates in fragrance synthesis or flavoring agents due to their volatile and odoriferous properties. Based on structural analogs in the evidence (e.g., 2-Hexyl-2-decenal, Decanal), 2-Pentyldecanal likely shares applications in industrial perfumery or food additives, though specific data on its synthesis or commercial use are absent in the provided sources .

Properties

CAS No. |

55019-42-6 |

|---|---|

Molecular Formula |

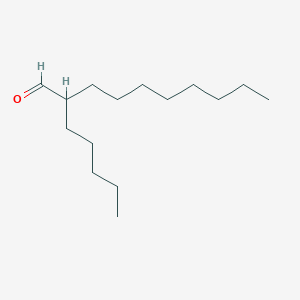

C15H30O |

Molecular Weight |

226.40 g/mol |

IUPAC Name |

2-pentyldecanal |

InChI |

InChI=1S/C15H30O/c1-3-5-7-8-9-11-13-15(14-16)12-10-6-4-2/h14-15H,3-13H2,1-2H3 |

InChI Key |

HSZDCONVHXPTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentyldecanal can be synthesized through various methods. One common approach involves the oxidation of 2-pentyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to yield the aldehyde. Catalysts such as rhodium complexes are often used to facilitate this reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Pentyldecanal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to 2-pentyldecanoic acid using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to 2-pentyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products:

Oxidation: 2-Pentyldecanoic acid

Reduction: 2-Pentyldecanol

Substitution: Various alcohols and derivatives depending on the nucleophile used

Scientific Research Applications

2-Pentyldecanal has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: It has been studied for its potential role in biological signaling and as a pheromone in certain insect species.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 2-Pentyldecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as a signaling molecule and in its potential therapeutic applications. The exact pathways and molecular targets are still under investigation, but its ability to form covalent bonds with biological molecules is a key aspect of its mechanism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Pentyldecanal (hypothetical) with structurally related aldehydes from the evidence:

Key Observations :

- Chain Length and Branching : this compound and Pentadecanal share identical molecular formulas but differ in branching, which affects volatility and odor profiles.

- Functional Groups : All compounds are aldehydes, but Decanal (straight-chain) has a lower molecular weight and higher volatility than branched analogs.

- Applications : Decanal and 2-Hexyl-2-decenal have well-documented roles in fragrances and food flavoring, whereas Pentadecanal’s uses remain unclear due to insufficient toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.